Pigment red 112

Description

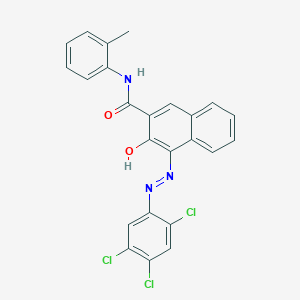

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl3N3O2/c1-13-6-2-5-9-20(13)28-24(32)16-10-14-7-3-4-8-15(14)22(23(16)31)30-29-21-12-18(26)17(25)11-19(21)27/h2-12,31H,1H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNJCQYNSLCFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064403 | |

| Record name | C.I. Pigment Red 112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; NKRA | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6535-46-2 | |

| Record name | Pigment Red 112 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6535-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-(o-tolyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S30UYY7FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphthol AS-D Pigment: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-D, a prominent member of the Naphthol AS series, serves as a crucial coupling component in the synthesis of azoic dyes and pigments. Its chemical structure allows for the formation of vibrant and durable colors, particularly in the red spectrum, upon reaction with diazonium salts. This technical guide provides an in-depth analysis of the molecular properties, synthesis, and key data associated with Naphthol AS-D, tailored for professionals in research and development.

Molecular and Physicochemical Properties

The fundamental identity of Naphthol AS-D is defined by its molecular formula, C₁₈H₁₅NO₂ .[1][2] Its chemical name is 3-Hydroxy-N-(2-methylphenyl)-2-naphthamide.[2] A summary of its key quantitative properties is presented in the table below, offering a consolidated view for easy reference and comparison.

| Property | Value | References |

| CAS Number | 135-61-5 | [1][2] |

| Molecular Weight | 277.32 g/mol | [1][3] |

| Melting Point | 195 - 198 °C | [1][4] |

| Appearance | Beige to light brown or creamish powder | [1][2][5] |

| Purity | ≥ 97% | [2] |

| Solubility | Insoluble in water; Soluble in alkaline solutions, DMSO, and chloroform. | [1][2][4][5] |

| Moisture Content | < 0.15 % | [1] |

Synthesis of Naphthol AS-D

The primary industrial synthesis of Naphthol AS-D involves the condensation reaction between 3-hydroxy-2-naphthoic acid and o-toluidine (B26562) (2-methylaniline). This reaction typically requires a dehydrating agent or catalyst to facilitate the formation of the amide linkage.

Synthesis Pathway

The logical flow of the synthesis of Naphthol AS-D is depicted in the diagram below.

Caption: Synthesis pathway of Naphthol AS-D.

Experimental Protocol: Synthesis via Condensation Reaction

The following is a representative experimental protocol for the synthesis of Naphthol AS-D, based on established chemical principles.

Materials:

-

3-hydroxy-2-naphthoic acid

-

o-toluidine

-

Phosphorus trichloride (B1173362) (or another suitable condensing agent)

-

An inert, high-boiling solvent (e.g., xylene or toluene)

-

Sodium carbonate solution

-

Hydrochloric acid

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a solution of 3-hydroxy-2-naphthoic acid in an inert solvent such as xylene is prepared.

-

Addition of Condensing Agent: A condensing agent, for instance, phosphorus trichloride, is cautiously added to the reaction mixture.

-

Addition of Amine: o-toluidine is then added dropwise to the mixture.

-

Heating and Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the mixture is cooled. The product is then precipitated by the addition of a sodium carbonate solution.

-

Purification: The crude product is filtered, washed with water, and then with a dilute hydrochloric acid solution to remove any unreacted amine. Further purification can be achieved by recrystallization from a suitable solvent like xylene to yield the final Naphthol AS-D pigment.[5]

Applications in Research and Industry

Naphthol AS-D is a vital intermediate in the manufacturing of a wide range of organic pigments and dyes.[5][6] These pigments are valued for their excellent fastness properties, making them suitable for applications in textiles for dyeing cotton, viscose, and silk, as well as in printing inks and coatings.[2][5] In a research context, derivatives of Naphthol AS-D, such as Naphthol AS-D chloroacetate, are utilized as fluorogenic substrates for esterases, finding applications in histochemistry and cytochemistry.[4]

The workflow for the application of Naphthol AS-D in azoic dyeing is illustrated below.

Caption: Azoic dyeing process using Naphthol AS-D.

References

- 1. 3-Hydroxy-N-o-tolyl-2-naphthamide [dyestuffintermediates.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ucj.org.ua [ucj.org.ua]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

Synthesis of 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide, an organic compound widely known as Pigment Red 112 (C.I. 12370). The synthesis is primarily achieved through a two-step process involving the diazotization of 2,4,5-trichloroaniline (B140166) and its subsequent azo coupling with the coupling component, 3-hydroxy-N-(o-tolyl)-naphthalene-2-carboxamide (Naphthol AS-D). This document details the experimental protocols, summarizes key quantitative data, and presents visual workflows of the synthesis and analytical characterization processes. While the compound is a high-performance pigment with significant industrial applications in coatings, inks, and plastics, this guide also addresses the current state of knowledge regarding its biological activity and toxicological profile for professionals in drug development.

Introduction

3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide is a monoazo pigment belonging to the Naphthol AS series. Its molecular structure, characterized by an extended system of conjugated double bonds, is responsible for its intense red color. The synthesis is a classic example of azo chemistry, a cornerstone of the dye and pigment industry. For researchers, the synthesis offers a practical model for studying electrophilic aromatic substitution reactions. For professionals in drug development, understanding the synthesis and properties of such aromatic compounds is pertinent, although it is important to note that the primary application of this specific molecule is not in pharmacology.

Synthesis of 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide

The synthesis is a two-stage process:

-

Diazotization: Conversion of the primary aromatic amine, 2,4,5-trichloroaniline, into a reactive diazonium salt using a nitrite (B80452) source in an acidic medium at low temperatures.

-

Azo Coupling: The electrophilic diazonium salt is then reacted with the nucleophilic coupling component, 3-hydroxy-N-(o-tolyl)-naphthalene-2-carboxamide, to form the final azo pigment.

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Spectroscopic Properties of Pigment Red 112: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Pigment Red 112, a monoazo pigment from the Naphthol AS group. This document is intended for researchers, scientists, and professionals in drug development, presenting available quantitative data, detailed experimental protocols, and visual workflows for spectroscopic analysis.

Data Presentation

Quantitative spectroscopic data for this compound is somewhat limited in publicly accessible literature, particularly for UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR). However, Raman spectroscopic data is available, alongside general physical and chemical properties from technical data sheets.

Table 1: General and Physical-Chemical Properties of this compound

| Property | Value |

| Common Name | This compound (PR 112) |

| C.I. Name | C.I. 12370 |

| CAS Number | 6535-46-2[1][2][3][4][5][6] |

| Chemical Class | Monoazo, Naphthol AS |

| Molecular Formula | C₂₄H₁₆Cl₃N₃O₂[2] |

| Molecular Weight | 484.76 g/mol [2] |

| Appearance | Bright red powder[3][4][5] |

| Density | 1.5 - 1.6 g/cm³[4][6] |

| Oil Absorption | 30-50 ml/100g[4][5] |

| Heat Stability | 170 °C[4] |

| Light Fastness | 7-8 (on a scale of 1-8)[4][5] |

Table 2: Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) |

| 400 |

| 523 |

| 646 |

| 769 |

| 892 |

| 1015 |

| 1138 |

| 1261 |

| 1384 |

| 1507 |

| 1630 |

| 1753 |

| 1876 |

| 1999 |

Source: Infrared and Raman Users Group (IRUG) Spectral Database, Record ROD00454.[7]

Note on Unavailable Spectroscopic Data:

-

UV-Vis Absorption: Specific absorption maxima (λmax) for this compound in various solvents are not readily found in the surveyed literature. As a Naphthol AS pigment, it is expected to exhibit strong absorption bands in the visible region, which is characteristic of the azo chromophore.[8]

-

Fluorescence Emission: Detailed fluorescence data, including excitation and emission maxima, for this compound are not available in the reviewed scientific papers. The fluorescence properties of organic pigments can be complex, often influenced by their solid-state structure and intermolecular interactions.[9][10]

-

NMR Spectroscopy: The inherent low solubility of azo pigments like this compound in standard deuterated solvents presents a significant challenge for solution-state NMR analysis.[11] While specialized techniques exist to analyze poorly soluble compounds, specific ¹H and ¹³C NMR chemical shift assignments for this compound have not been reported in the available literature.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of organic pigments, which can be adapted for this compound.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in a suitable solvent.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: Identify a suitable solvent in which this compound is sufficiently soluble to yield a clear solution.

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing a small amount of the pigment and dissolving it in the chosen solvent within a volumetric flask.

-

From the stock solution, prepare a dilute working solution with an expected absorbance in the range of 0.2-1.0 AU to ensure adherence to the Beer-Lambert law.

-

-

Instrumentation and Measurement:

-

Power on the spectrophotometer and allow the lamps to stabilize.

-

Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

Fill a cuvette with the pure solvent to serve as the reference (blank) and place it in the reference beam path.

-

Fill a second cuvette with the pigment solution and place it in the sample beam path.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength at which the highest absorbance is recorded; this is the λmax.

-

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound to identify its characteristic Raman scattering peaks.

Materials and Equipment:

-

This compound (powder)

-

Raman microscope

-

Laser source (e.g., 785 nm or 633 nm)

-

Microscope slides

Procedure:

-

Sample Preparation: A small amount of the pigment powder is placed on a clean microscope slide.

-

Instrumentation and Calibration:

-

The Raman system is calibrated using a certified silicon standard.

-

A laser with a longer wavelength (e.g., 785 nm) is often preferred for colored organic pigments to minimize fluorescence interference.

-

-

Data Acquisition:

-

The sample is placed on the microscope stage and brought into focus.

-

The laser is focused on a small spot of the pigment.

-

Raman scattering is collected over a defined spectral range (e.g., 200-2000 cm⁻¹). Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio without causing thermal degradation of the sample.

-

-

Data Processing:

-

The acquired spectrum may require baseline correction to remove any underlying fluorescence background.

-

The positions of the Raman bands are then determined and reported in wavenumbers (cm⁻¹).

-

NMR Spectroscopy

Objective: To prepare a sample of this compound for NMR analysis to the extent that its solubility allows.

Materials and Equipment:

-

This compound

-

High-purity deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

Vortex mixer and/or sonicator

-

Micro-filtration assembly (e.g., a pipette with a cotton or glass wool plug)

Procedure:

-

Sample Preparation:

-

Due to low solubility, a relatively larger amount of pigment (10-30 mg for ¹³C NMR) is weighed into a clean, dry vial.[12][13]

-

Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, is added.[14][15]

-

The mixture is agitated using a vortex mixer and/or sonicated to maximize dissolution. Gentle heating may be cautiously applied if the compound's stability permits.

-

-

Filtration: It is critical to remove any suspended solid particles, as they will degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity.[12][14][15] The solution should be filtered through a pipette packed with a small plug of cotton or glass wool directly into the NMR tube.[14][15]

-

NMR Tube Filling: The clear, filtered solution is transferred to the NMR tube to the appropriate height (typically around 4-5 cm).[14]

-

Data Acquisition: The sample is then placed in the NMR spectrometer. A high number of scans is typically required to obtain a spectrum with an adequate signal-to-noise ratio, especially for ¹³C NMR.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

UV-Vis Spectroscopy Experimental Workflow

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Raman Spectroscopy Experimental Workflow

Caption: A generalized workflow for Raman spectroscopic analysis.

NMR Spectroscopy Sample Preparation Workflow

Caption: A generalized workflow for preparing a poorly soluble pigment for NMR analysis.

References

- 1. zeyachem.net [zeyachem.net]

- 2. This compound | C24H16Cl3N3O2 | CID 23034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. union-pigment.com [union-pigment.com]

- 5. vipulorganics.com [vipulorganics.com]

- 6. Panax Red FGRW (P.R.112) - UK SEUNG Europe GmbH [ukseung-europe.com]

- 7. Interactive IRUG Spectrum | IRUG [irug.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US6923856B2 - Method of improving pigment fluorescence - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. This compound | 6535-46-2 | FP34029 | Biosynth [biosynth.com]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 15. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

In-depth Technical Guide: Crystal Structure Analysis of C.I. Pigment Red 112

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of C.I. Pigment Red 112 (CAS No. 6535-46-2), a monoazo pigment belonging to the Naphthol AS series. Due to the limited availability of a publicly published, complete crystal structure for C.I. This compound, this document utilizes the closely related and structurally similar Naphthol AS pigment, C.I. Pigment Red 2 (C.I. 12310), as a representative example for detailed crystallographic analysis. This guide summarizes the key crystallographic data, outlines detailed experimental protocols for single-crystal and powder X-ray diffraction, and discusses the significant molecular and crystalline features characteristic of this class of pigments.

Introduction

C.I. This compound is a high-performance organic pigment valued for its vibrant red hue and good fastness properties in various applications, including inks, coatings, and plastics.[1] The performance characteristics of organic pigments are intrinsically linked to their solid-state properties, primarily their crystal structure. Factors such as molecular packing, intermolecular interactions, and polymorphism directly influence the pigment's color, tinctorial strength, lightfastness, and thermal stability. Therefore, a thorough understanding of the crystal structure is paramount for quality control, performance optimization, and the development of new pigment grades.

Naphthol AS pigments, including C.I. This compound, are known to exist predominantly in the hydrazone tautomeric form in the solid state, a feature that contributes to their stability.[2] The molecules are generally planar and are held together by a network of intermolecular forces, including van der Waals interactions and, in some cases, hydrogen bonding.

This guide will use the crystal structure of C.I. Pigment Red 2, a well-characterized Naphthol AS pigment, to illustrate the principles and methodologies of crystal structure analysis applicable to C.I. This compound.

Molecular and Crystal Structure of a Representative Naphthol AS Pigment: C.I. Pigment Red 2

The crystal structure of C.I. Pigment Red 2 (4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthamide) has been determined by single-crystal X-ray diffraction.[3][4]

Molecular Conformation

In the solid state, C.I. Pigment Red 2 exists as the hydrazone tautomer, which is a common feature of Naphthol AS pigments.[2] The molecule is nearly planar, a conformation stabilized by intramolecular hydrogen bonds.[2] This planarity facilitates efficient molecular packing in the crystal lattice.

Crystal Packing

The molecules of C.I. Pigment Red 2 are arranged in columns parallel to the b-axis of the unit cell, with alternating molecules within the column being antiparallel.[2] The crystal structure is primarily governed by van der Waals forces, as no intermolecular hydrogen bonds have been identified.[2]

Crystallographic Data

The crystallographic data for C.I. Pigment Red 2 provides a quantitative description of its crystal lattice.

| Parameter | Value |

| Chemical Formula | C₂₃H₁₅Cl₂N₃O₂ |

| Molecular Weight | 436.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.309(6) Å |

| b | 9.051(3) Å |

| c | 21.991(15) Å |

| β | 104.33(10)° |

| Volume | 1988(2) ų |

| Z | 4 |

| Calculated Density | 1.457 g/cm³ |

Table 1: Crystallographic data for C.I. Pigment Red 2.[3][5]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of an organic pigment like C.I. This compound typically involves single-crystal X-ray diffraction for a precise structural solution and powder X-ray diffraction for phase identification and bulk sample characterization.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate and detailed information about the crystal structure, including atomic coordinates, bond lengths, and bond angles.

3.1.1. Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step for insoluble organic pigments.

-

Method: Slow cooling of a saturated solution is a common method. For C.I. Pigment Red 2, single crystals were obtained by the slow cooling of a saturated solution in toluene.[5]

-

Apparatus: A sealed vial or flask placed in a temperature-controlled bath or a Dewar flask to allow for slow cooling over several days.

-

Procedure:

-

Dissolve the pigment in a suitable solvent (e.g., toluene, xylene, or N-methyl-2-pyrrolidone) at an elevated temperature to achieve saturation.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Isolate well-formed single crystals for analysis.

-

3.1.2. Data Collection

-

Instrument: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a detector.[3]

-

Procedure:

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

3.1.3. Structure Solution and Refinement

-

Software: Specialized crystallographic software (e.g., SHELX, Olex2).

-

Procedure:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.

-

Refine the structural model against the experimental diffraction data using least-squares methods.

-

Locate and refine the positions of all non-hydrogen atoms.

-

Add hydrogen atoms to the model at calculated positions.

-

Refine the model until convergence is reached, resulting in the final crystal structure.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a bulk powder sample, identify the crystalline phases present, and determine unit cell parameters.

3.2.1. Sample Preparation

-

Method: A small amount of the finely ground pigment powder is mounted on a sample holder.

-

Procedure:

-

Grind the pigment sample to a fine, homogeneous powder using a mortar and pestle.

-

Pack the powder into a sample holder, ensuring a flat and level surface.

-

3.2.2. Data Collection

-

Instrument: A powder diffractometer, such as one using a Debye-Scherrer camera or a modern Bragg-Brentano configuration, with a suitable X-ray source (e.g., Co Kα radiation, λ = 1.79020 Å).[5]

-

Procedure:

-

Mount the sample holder in the diffractometer.

-

Collect the diffraction pattern over a specified range of 2θ angles.

-

3.2.3. Data Analysis

-

Software: Software for phase identification and Rietveld refinement.

-

Procedure:

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to a database of known patterns (e.g., the Powder Diffraction File).

-

Index the diffraction pattern to determine the unit cell parameters.

-

Perform a Rietveld refinement to refine the crystal structure and obtain more detailed structural information.

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Workflow for Crystal Structure Analysis.

Caption: Relationship between Structure and Properties.

Conclusion

While a complete, published crystal structure of C.I. This compound remains elusive, the analysis of the closely related C.I. Pigment Red 2 provides significant insights into the structural characteristics of this class of Naphthol AS pigments. The prevalence of the hydrazone tautomer, molecular planarity stabilized by intramolecular hydrogen bonds, and columnar packing are key features that dictate the physicochemical properties of these materials. The experimental protocols detailed in this guide provide a robust framework for the crystallographic analysis of C.I. This compound and other similar organic pigments. Such analyses are crucial for advancing the understanding and application of these important industrial colorants.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. sdc.org.uk [sdc.org.uk]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Table 5 from The crystal structure of C.I. Pigment Red 2, 1′-(2,5- dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene | Semantic Scholar [semanticscholar.org]

- 5. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathway of Pigment Red 112

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 112 (C.I. 12370) is a monoazo pigment belonging to the Naphthol AS series, widely utilized for its vibrant yellowish-red hue and good fastness properties in various industrial applications, including inks, coatings, and plastics. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathway of this compound. Due to a lack of specific, publicly available thermal analysis data, this guide synthesizes information from manufacturer technical data sheets and analogous Naphthol AS pigments to provide a scientifically grounded estimation of its thermal properties and decomposition mechanisms. This document is intended to serve as a foundational resource for professionals requiring an in-depth understanding of the thermal behavior of this pigment for formulation, processing, and stability assessments.

Introduction

This compound, chemically identified as 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide, is a significant colorant in numerous commercial products. Its performance and longevity are intrinsically linked to its thermal stability. Exposure to elevated temperatures during processing, such as in plastic extrusion or high-temperature curing of coatings, can lead to color shifts, loss of tinctorial strength, and the generation of potentially hazardous degradation products. A thorough understanding of its thermal decomposition is therefore critical for ensuring product quality, safety, and regulatory compliance.

Thermal Stability of this compound

Quantitative thermal analysis data for this compound, such as that obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is not extensively available in peer-reviewed literature. However, technical data sheets from various manufacturers provide a general indication of its heat resistance.

Summary of Thermal Properties

The following table summarizes the available quantitative data on the thermal stability of this compound. It is important to note that "Heat Stability" as reported in technical data sheets often refers to the temperature at which the pigment shows no significant color change in a specific application (e.g., in a particular polymer) for a defined period and may not represent the onset of thermal decomposition.

| Parameter | Value | Source |

| Heat Stability (°C) | 170 - 180 | Manufacturer Technical Data Sheets[1] |

| Melting Point | Decomposes before melting | Inferred from general properties of azo pigments |

| Decomposition Onset | Not explicitly reported | - |

Proposed Thermal Degradation Pathway

Based on the known fragmentation patterns of Naphthol AS pigments, a probable thermal degradation pathway for this compound can be proposed. The primary mechanism of thermal decomposition for azo pigments is the homolytic cleavage of the bonds within the molecule, particularly the relatively weak azo linkage (-N=N-).

Upon heating, the initial and most significant degradation step is the scission of the azo bond. This is followed by further fragmentation of the resulting radical species. The amide linkage is another potential site for thermal cleavage.

The proposed primary degradation products, based on the structure of this compound, would include:

-

2,4,5-trichloroaniline: Formed from the cleavage of the azo bond and subsequent hydrogen abstraction by the trichlorophenyl radical.

-

Derivatives of 3-hydroxy-N-(o-tolyl)-2-naphthamide: Resulting from the other part of the molecule after the azo bond scission. This fragment may undergo further reactions.

-

Oxides of carbon and nitrogen: As with most organic compounds, complete combustion at higher temperatures will yield CO, CO2, and various nitrogen oxides.

The following diagram illustrates the proposed primary cleavage sites in the this compound molecule that lead to its thermal degradation.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and degradation of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the pigment thermally decomposes and to quantify the associated mass loss.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of dry this compound powder into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of dry this compound powder into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min under a continuous purge of inert gas (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic peaks may indicate melting or the energy absorbed during decomposition, while exothermic peaks indicate crystallization or energy released during decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the pigment.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube.

-

Insert the tube into the pyrolysis unit, which is interfaced with the GC injector.

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 600 °C) for a short duration (e.g., 10-20 seconds).

-

The resulting pyrolysis products are swept by a carrier gas (e.g., helium) onto the GC column.

-

Separate the degradation products using a suitable GC temperature program.

-

Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

-

Logical Workflow for Thermal Stability Assessment

The comprehensive evaluation of the thermal stability of this compound should follow a logical progression of analytical techniques.

References

Navigating the Photophysical Landscape of Permanent Red FGR: A Technical Guide

An In-depth Examination of C.I. Pigment Red 112 and C.I. Pigment Red 170 for Researchers and Drug Development Professionals

Chemical and Physical Identity

Permanent Red FGR is a name associated with two separate Naphthol AS type monoazo pigments. The key identifiers and physical properties for both C.I. This compound and C.I. Pigment Red 170 are summarized below to aid in their differentiation and characterization.

Table 1: Chemical and Physical Properties of this compound and Pigment Red 170

| Property | C.I. This compound | C.I. Pigment Red 170 |

| Synonyms | Permanent Red FGR, Naphthol Red FGR | Permanent Red F3RK, Permanent Red F5RK |

| CAS Number | 6535-46-2[1] | 2786-76-7[2] |

| C.I. Number | 12370[1] | 12475[2] |

| Molecular Formula | C₂₄H₁₆Cl₃N₃O₂ | C₂₆H₂₂N₄O₄[3] |

| Molecular Weight | 484.77 g/mol | 454.48 g/mol [2] |

| Chemical Structure | 3-hydroxy-N-(2-methylphenyl)-4-((2,4,5-trichlorophenyl)azo)naphthalene-2-carboxamide | 4-((4-carbamoylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |

| Appearance | Bright red powder[4] | Red powder[3] |

| Heat Stability | ~170-180°C[1][5] | ~180-240°C[6][7] |

| Light Fastness | Good to Excellent (7-8 on Blue Wool Scale)[1][5] | Good to Excellent (7 on Blue Wool Scale)[7][8] |

Photophysical Characteristics

While detailed quantitative photophysical data for these pigments, such as absorption and emission maxima, quantum yields, and fluorescence lifetimes, are not extensively reported in the available literature, their general characteristics indicate that as azo pigments, they possess strong absorption in the visible region of the electromagnetic spectrum. The perceived color of these pigments is a direct result of this absorption.

The following table summarizes the available, albeit limited, photophysical data. The lack of specific values for parameters like quantum yield and lifetime highlights a gap in the current body of public knowledge and underscores the importance of the experimental protocols detailed in the subsequent section.

Table 2: Summary of Photophysical Characteristics

| Parameter | C.I. This compound | C.I. Pigment Red 170 |

| Absorption Maximum (λ_abs) | Data not available | Data not available |

| Emission Maximum (λ_em) | Data not available | Data not available |

| Molar Extinction Coefficient (ε) | Data not available | Data not available |

| Fluorescence Quantum Yield (Φ) | Data not available | Data not available |

| Fluorescence Lifetime (τ) | Data not available | Data not available |

Experimental Protocols for Photophysical Characterization

To address the absence of quantitative data, this section provides detailed methodologies for the key experiments required to characterize the photophysical properties of Permanent Red FGR pigments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and the molar extinction coefficient (ε) of the pigment.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the pigment powder.

-

Dissolve the pigment in a suitable spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Chloroform) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.

-

Prepare a series of dilutions from the stock solution with known concentrations in the range of 1 to 20 µg/mL.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the spectrophotometer using the pure solvent as a blank.

-

Record the absorption spectra of the diluted solutions over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration of the solutions.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (Slope = ε × l, where l is the path length of the cuvette, typically 1 cm).

-

Fluorescence Spectroscopy

This protocol describes the determination of the excitation and emission spectra of the pigment.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the pigment in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

To determine the emission spectrum, excite the sample at its absorption maximum (λ_abs) and scan the emission wavelengths.

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelengths.

-

-

Data Analysis:

-

The resulting spectra will show the fluorescence properties of the pigment. The emission spectrum provides the wavelength of maximum emission (λ_em), and the excitation spectrum should resemble the absorption spectrum.

-

Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the measurement of the fluorescence quantum yield (Φ) relative to a known standard.

Methodology:

-

Standard and Sample Preparation:

-

Select a standard fluorophore with a known quantum yield and absorption/emission properties similar to the pigment under investigation (e.g., Rhodamine 6G or Rhodamine B).

-

Prepare a series of solutions of both the standard and the pigment sample with varying concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.

-

-

Instrumentation and Measurement:

-

Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

This protocol outlines the determination of the fluorescence lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the pigment in a suitable solvent.

-

-

Instrumentation and Measurement:

-

Use a TCSPC system equipped with a pulsed laser source for excitation and a sensitive detector.

-

Excite the sample with short laser pulses at a wavelength where the pigment absorbs.

-

Measure the time delay between the excitation pulse and the detection of the emitted photons.

-

-

Data Analysis:

-

Construct a histogram of the arrival times of the photons.

-

Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

-

Conclusion

"Permanent Red FGR" is a trade name that encompasses both C.I. This compound and C.I. Pigment Red 170. While both are Naphthol AS azo pigments with good stability, a comprehensive understanding of their photophysical behavior requires detailed quantitative data that is currently lacking in publicly accessible literature. The experimental protocols provided in this guide offer a clear pathway for researchers and professionals in drug development and materials science to thoroughly characterize these pigments. The systematic application of these methodologies will enable the generation of crucial data on absorption, emission, quantum yield, and fluorescence lifetime, thereby facilitating their informed application in advanced technologies.

References

- 1. union-pigment.com [union-pigment.com]

- 2. union-pigment.com [union-pigment.com]

- 3. Pigment Red 170 | C26H22N4O4 | CID 17740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ispigment.com [ispigment.com]

- 5. vipulorganics.com [vipulorganics.com]

- 6. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]

- 7. vipulorganics.com [vipulorganics.com]

- 8. epsilonpigments.com [epsilonpigments.com]

An In-depth Technical Guide to the Solubility of Pigment Red 112 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 112 (CAS No. 6535-46-2), a monoazo pigment widely utilized in inks, coatings, and plastics for its vibrant neutral red hue.[1][2][3] Understanding the solubility of this pigment in various organic solvents is crucial for optimizing formulations, ensuring product stability, and meeting performance requirements in diverse applications. While precise quantitative solubility data is not extensively available in public literature, this guide synthesizes available semi-quantitative data and presents a detailed experimental protocol for its determination.

Core Concepts of Pigment Solubility

Pigments, by definition, are nearly insoluble in the medium in which they are dispersed.[4] Their low solubility is a key property that distinguishes them from dyes. However, slight solubility in organic solvents can occur and significantly impact the final product's properties, such as bleeding, migration, and recrystallization. The solubility of an organic pigment like this compound is influenced by its molecular structure, crystal lattice energy, and the physicochemical properties of the solvent, including polarity, hydrogen bonding capacity, and molecular size.

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not readily found in scientific literature or technical data sheets. However, manufacturers often provide semi-quantitative data in the form of "fastness" or "resistance" to various solvents. This property is inversely related to solubility; a higher fastness rating indicates lower solubility. The following table summarizes the resistance of this compound to a range of common organic solvents, as compiled from various technical sources. The data is presented on a scale of 1 to 5, where 5 denotes excellent resistance (very low solubility) and 1 denotes poor resistance (higher solubility).

Table 1: Semi-Quantitative Solubility (Fastness) of this compound in Organic Solvents

| Organic Solvent | Class | Resistance Rating (1-5) |

| Ethanol | Alcohol | 3 - 5 |

| N-Butanol | Alcohol | 3 - 4 |

| Ethyl Acetate | Ester | 3 - 4 |

| N-Butyl Acetate | Ester | 3 - 4 |

| Methyl Ethyl Ketone (MEK) | Ketone | 3 |

| Acetone | Ketone | 3 - 4 |

| Toluene | Aromatic Hydrocarbon | 2 - 3 |

| Xylene | Aromatic Hydrocarbon | 2 - 4.5 |

| Mineral Spirits | Aliphatic Hydrocarbon | 4 - 5 |

| Benzene | Aromatic Hydrocarbon | 3 |

Note: The range in ratings reflects slight variations reported by different manufacturers.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is based on the gravimetric method, a common and reliable technique for assessing the solubility of sparingly soluble solids. This method is in general alignment with the principles outlined in standards such as ISO 787, "General methods of test for pigments and extenders."[4][5]

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a defined temperature.

Materials and Equipment:

-

This compound powder

-

Selected organic solvents (e.g., ethanol, ethyl acetate, xylene)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass flasks with stoppers

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Beakers or weighing dishes

-

Drying oven

-

Pipettes and graduated cylinders

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 1.0 g) and transfer it to a glass flask.

-

Add a known volume of the selected organic solvent (e.g., 100 mL) to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A longer duration may be necessary, and preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Separation of Undissolved Pigment:

-

After the equilibration period, allow the flask to stand undisturbed in the temperature-controlled environment for a set period (e.g., 2 hours) to allow the undissolved pigment to settle.

-

Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed beaker or weighing dish. This step is critical to remove any suspended pigment particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the beaker or weighing dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment (e.g., 80-100 °C, depending on the solvent's boiling point). The oven should be well-ventilated.

-

Continue heating until all the solvent has evaporated and the weight of the beaker with the dissolved pigment residue is constant.

-

Allow the beaker to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the beaker with the dry pigment residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved pigment by subtracting the initial weight of the empty beaker from the final weight of the beaker with the residue.

-

Express the solubility as grams of pigment per 100 mL of solvent (or other appropriate units like g/L or mg/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100

-

Safety Precautions:

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, the provided semi-quantitative fastness data offers valuable guidance for formulation development. For applications requiring precise solubility values, the detailed experimental protocol outlined in this guide provides a robust framework for their determination. A thorough understanding of the solubility of this compound is essential for leveraging its coloristic properties while ensuring the long-term stability and performance of the final product.

References

In-Depth Technical Guide: Toxicological Profile and Safety Data for Pigment Red 112

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112 (C.I. 12370; CAS No. 6535-46-2) is a monoazo pigment belonging to the Naphthol AS pigment class. It is widely utilized in various industries, including plastics, coatings, and printing inks, for its vibrant yellowish-red hue and good fastness properties. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, with a focus on experimental details and quantitative data to support risk assessment and safety evaluations in research and development settings.

Executive Summary of Toxicological Profile

This compound exhibits a low order of acute toxicity via oral and dermal routes. It is classified as a skin sensitizer (B1316253). Repeated oral exposure in a 28-day study did not produce adverse effects at the highest dose tested. While in vitro genotoxicity studies were negative, as a Naphthol AS pigment, it has the potential to undergo reductive cleavage to form aromatic amines that may be of toxicological concern. No long-term carcinogenicity or reproductive toxicity studies on this compound are publicly available.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 5000 mg/kg bw | [1][2] |

| LD50 | Rat (male) | Dermal | > 5000 mg/kg bw | [1][2] |

Table 2: Repeated Dose Toxicity

| Study Type | Species | Route | NOAEL | Key Findings | Reference |

| 28-day study | Rat | Oral (gavage) | 1000 mg/kg bw/day | No adverse effects observed. | [3] |

Table 3: Genotoxicity

| Assay Type | System | Metabolic Activation | Result | Reference |

| In vitro | Not specified | With and without | Negative | [3] |

Table 4: Skin Sensitization

| Assay Type | Species | Classification | Key Findings | Reference |

| Not specified | Not specified | Category 1 | May cause an allergic skin reaction. | [1] |

Detailed Experimental Protocols

Detailed experimental protocols for specific studies on this compound are not widely available in the public domain. However, the studies referenced in regulatory summaries generally adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies based on these guidelines.

Acute Oral Toxicity (as per OECD Guideline 401)

An acute oral toxicity study was conducted, likely following a protocol similar to the now-repealed OECD Guideline 401.

-

Test Species: Wistar rats[3]

-

Administration: A single dose of 5000 mg/kg body weight was administered by oral gavage[3].

-

Vehicle: The vehicle used for administering the pigment was not specified in the available summaries.

-

Observations: Animals were observed for clinical signs of toxicity and mortality for a period of at least 14 days post-dosing. Body weight was recorded at the beginning and end of the observation period. A gross necropsy was performed on all animals at the termination of the study.

-

Results: No mortality or clinical signs of toxicity were observed at the 5000 mg/kg bw dose[3].

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity was assessed in a study following a protocol similar to OECD Guideline 402.

-

Test Species: Wistar rats (male)[3]

-

Administration: A single dose of 5000 mg/kg body weight was applied to the shaved skin under an occlusive dressing for 24 hours[3].

-

Vehicle: The vehicle was not specified.

-

Observations: Animals were observed for signs of local and systemic toxicity and mortality for 14 days.

-

Results: No deaths or clinical signs of toxicity were reported[3].

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

A 28-day repeated dose oral toxicity study was conducted, likely following OECD Guideline 407.

-

Test Species: Rats[3]

-

Administration: The pigment was administered daily by gavage at a dose of 1000 mg/kg body weight/day for 28 days[3].

-

Groups: A control group receiving the vehicle and a treatment group were included.

-

Observations: Daily clinical observations, weekly body weight, and food consumption measurements were likely recorded. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were weighed and examined for gross pathology. Histopathological examination of key organs was also conducted.

-

Results: No adverse effects attributable to the treatment were observed at the highest dose tested, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day[3].

Figure 1: Generalized workflow for a 28-day repeated dose oral toxicity study.

Skin Sensitization

This compound is classified as a skin sensitizer (Category 1)[1]. While the specific test method is not always detailed in summaries, the murine Local Lymph Node Assay (LLNA) is a common method for this endpoint.

-

Test Species: Mice

-

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance.

-

Administration: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsum of the ears for three consecutive days.

-

Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the incorporation into the DNA of proliferating lymphocytes in the lymph nodes is measured.

-

Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive result.

Figure 2: Typical workflow for the Local Lymph Node Assay (LLNA).

Genotoxicity

In vitro genotoxicity studies for this compound have been reported as negative[3]. A standard battery of in vitro tests typically includes a bacterial reverse mutation assay (Ames test) and a mammalian cell chromosome aberration test.

-

Bacterial Reverse Mutation Assay (Ames Test - as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The pigment would be incubated with these bacterial strains, with and without metabolic activation (S9 mix), at a range of concentrations. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

-

In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473): This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes). Cells are exposed to the pigment at various concentrations, with and without metabolic activation. After a suitable incubation period, cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for this compound. However, as a Naphthol AS pigment, it has the potential to undergo reductive cleavage of the azo bond to form aromatic amines[3]. Some aromatic amines are known to be carcinogenic. The significance of this for this compound is not fully elucidated, and it is noted that Naphthol AS pigments generally have low bioavailability[3]. This compound is not listed as a carcinogen by IARC, NTP, or OSHA[1].

Figure 3: Logical relationship for the carcinogenicity concern of this compound.

Toxicokinetics

Specific toxicokinetic studies on this compound are limited. As with other Naphthol AS pigments, its bioavailability is expected to be low due to its poor solubility in water and biological fluids[3]. In an anaerobic incubation with the bacterium Shewanella strain J18 142, low levels of azo reduction were observed for this compound, suggesting that some degradation to constituent amines is possible under certain conditions[3].

Conclusion

This compound has a low acute toxicity profile and is not a concern for repeated dose toxicity at levels up to 1000 mg/kg bw/day. It is, however, a skin sensitizer, and appropriate handling procedures should be in place to avoid dermal contact. The lack of in vitro genotoxicity is reassuring, but the potential for metabolic cleavage to carcinogenic aromatic amines warrants consideration, although the low bioavailability of the pigment may mitigate this risk. Further studies on carcinogenicity, reproductive toxicity, and detailed toxicokinetics would be beneficial for a more complete risk assessment.

References

The Environmental Fate and Impact of Azo Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo pigments, a major class of synthetic organic colorants, are extensively used across various industries due to their vibrant hues and cost-effectiveness. However, their widespread application raises significant environmental and toxicological concerns. While the pigments themselves often exhibit low toxicity due to their poor water solubility, their persistence in the environment and the potential for degradation into hazardous aromatic amines necessitate a thorough understanding of their environmental fate and impact. This technical guide provides an in-depth analysis of the biodegradation pathways of azo pigments, the ecotoxicity of the parent compounds and their metabolites, and the methodologies employed to assess these effects. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for environmental risk assessment and the development of safer alternatives.

Introduction

Azo pigments are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Their chemical stability, while desirable for industrial applications, contributes to their environmental persistence. The primary concern stems from the reductive cleavage of the azo bond, which can occur under anaerobic conditions in environments such as sediments and wastewater treatment plants.[1][2] This process breaks down the pigment into its constituent aromatic amines, some of which are known or suspected carcinogens and mutagens.[3][4] This guide will delve into the complex processes governing the environmental transformation of azo pigments and their subsequent ecological and toxicological impacts.

Environmental Fate of Azo Pigments

The environmental fate of azo pigments is primarily dictated by their low water solubility and their susceptibility to microbial degradation under specific conditions.

Biodegradation Pathways

The complete mineralization of azo pigments is typically a two-step process involving sequential anaerobic and aerobic stages.[2][5][6]

-

Anaerobic Degradation: In the absence of oxygen, microorganisms, particularly bacteria, utilize the azo bond as an electron acceptor.[1] Azoreductase enzymes, present in a wide range of bacteria, catalyze the reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines.[7] This initial step is often referred to as decolorization.[5]

-

Aerobic Degradation: The aromatic amines produced during the anaerobic phase are often resistant to further degradation under anaerobic conditions.[5] However, in the presence of oxygen, different microbial communities can mineralize these amines through hydroxylation and ring cleavage, ultimately converting them to carbon dioxide, water, and inorganic compounds.[6]

Bioaccumulation

Due to their large molecular size and low water solubility, intact azo pigments generally exhibit a low potential for bioaccumulation.[8] However, the degradation products, particularly the more soluble aromatic amines, can be bioavailable and may accumulate in organisms, posing a risk to the food chain.[9][10]

Ecotoxicological Impact

The ecotoxicological impact of azo pigments is twofold, relating to the parent compound and its degradation products.

Toxicity of Azo Pigments

Intact azo pigments generally exhibit low acute toxicity to aquatic organisms.[8] This is largely attributed to their very low water solubility, which limits their bioavailability.[8] However, at high concentrations, physical effects such as the clogging of fish gills can occur.[8]

Toxicity of Aromatic Amines

The primary toxicological concern associated with azo pigments lies in the hazardous nature of their aromatic amine degradation products. A number of these amines are classified as known or suspected carcinogens and mutagens.[3][4][11] For example, 2-naphthylamine, a potential degradation product of some azo pigments, is classified as a human carcinogen.[11][12]

Genotoxicity and Carcinogenicity

The genotoxicity of carcinogenic aromatic amines stems from their metabolic activation in organisms.[1] This process, often occurring in the liver, involves enzymatic reactions that convert the amines into highly reactive electrophilic intermediates.[1] These intermediates can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis if these mutations affect proto-oncogenes or tumor suppressor genes.[1]

Data Presentation: Quantitative Ecotoxicity and Biodegradation Data

The following tables summarize quantitative data on the ecotoxicity and biodegradation of selected azo pigments and related compounds.

Table 1: Aquatic Toxicity of Selected Azo Dyes and Pigments

| Compound | Test Organism | Endpoint (Duration) | Value | Reference |

| C.I. Pigment Red 53 | Fish | LC50 (24h) | > 1,500 mg/L | [8] |

| C.I. Pigment Yellow 12 | Fish | LC50 (24h) | > 2,000 mg/L | [8] |

| Tartrazine | Zebrafish (Danio rerio) | LC50 (72h) | 47.10 mM | [13] |

| Sunset Yellow | Zebrafish (Danio rerio) | LC50 (72h) | 38.93 mM | [13] |

| Amaranth | Zebrafish (Danio rerio) | LC50 (72h) | 39.86 mM | [13] |

| Allura Red | Zebrafish (Danio rerio) | LC50 (72h) | 47.42 mM | [13] |

| Reactive Orange 16 | Daphnia magna | EC50 (30 min) | 1375 mg/L | [14] |

| Congo Red | Daphnia magna | EC50 (30 min) | 1623 mg/L | [14] |

| Procion Red MX-5B | Moina macrocopa | LC50 (4-day) | 59.0 mg/L | [15] |

| Procion Yellow HE-4R | Moina macrocopa | LC50 (4-day) | 9.50 mg/L | [15] |

| Congo Red | Moina macrocopa | LC50 (4-day) | 0.16 mg/L | [15] |

Table 2: Biodegradation Rates of Selected Azo Dyes

| Azo Dye | Microorganism/System | Conditions | Degradation/Decolorization Rate | Reference |

| Acid Orange 7 (AO-7) | Rhodopseudomonas palustris (Anaerobic) | 35 mg/L initial concentration | 100% removal in 120 hours | |

| Ponceau 4R | Bacillus sp. | Anaerobic, pH 7, 35°C | 95% decolorization in 24 hours | [6] |

| Acid Blue 113 | Pseudomonas stutzeri | Aerobic, 37°C | 86.2% decolorization in 96 hours | [6] |

| C.I. Acid Black 52 | Micrococcus luteus (laccase) | pH 7.0, 37°C | 92.2% biodegradation | [16] |

| C.I. Acid Blue 113 | Micrococcus luteus (laccase) | pH 7.0, 37°C | 94.5% biodegradation | [16] |

| Methyl Red | Bacterial Consortium | Sequential Anaerobic-Aerobic | 99% decolorization in 8 days | [17] |

| Methyl Orange | Bacterial Consortium | Sequential Anaerobic-Aerobic | 87% decolorization in 8 days | [17] |

Table 3: Bioconcentration Factors (BCF) of Selected Azo Pigments

| Pigment | Log BCF | Reference |

| Pigment with cross-sectional diameter 0.97 nm | 0.48 | [8] |

| Pigment with cross-sectional diameter 1.68 nm | 0.70 | [8] |

Experimental Protocols

Anaerobic Biodegradability Assessment (Adapted from OECD 311)

This protocol provides a method for assessing the anaerobic biodegradability of azo pigments in digested sludge.

-

Inoculum Preparation: Use digested sludge from a wastewater treatment plant that primarily treats domestic sewage. Wash and dilute the sludge to a total solids concentration of 1-3 g/L.[18][19][20]

-

Test Setup: In sealed vessels, incubate the diluted sludge with the test pigment (at a concentration of 20-100 mg organic carbon/L) at 35 ± 2°C for up to 60 days.[20][21]

-

Controls: Prepare blank controls (sludge without pigment) and reference controls (sludge with a readily biodegradable substance like phenol (B47542) or sodium benzoate).[20]

-

Measurement: Monitor the production of biogas (methane and carbon dioxide) by measuring the increase in headspace pressure. At the end of the test, measure the inorganic carbon in the liquid phase.[19][21]

-

Calculation: Calculate the percentage of biodegradation based on the net gas production and inorganic carbon formation in the test vessels compared to the blank controls, expressed as a percentage of the theoretical maximum based on the amount of carbon added as the test pigment.[21]

Analysis of Aromatic Amines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the detection and quantification of aromatic amines from azo pigment degradation.

-

Sample Preparation: Following anaerobic degradation, extract the aromatic amines from the aqueous sample using a suitable organic solvent (e.g., methyl tert-butyl ether). Concentrate the extract.

-

Chromatographic System: Utilize an HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for detection. A C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: Set the DAD to monitor at a wavelength appropriate for the target amines (often around 240-280 nm). For MS detection, use an appropriate ionization mode (e.g., electrospray ionization in positive mode) and monitor for the specific mass-to-charge ratios of the target amines.

-

Quantification: Prepare calibration curves using certified standards of the expected aromatic amines to quantify their concentrations in the samples.

Genotoxicity Assessment using the Comet Assay (Single Cell Gel Electrophoresis)

This protocol provides a method to assess DNA damage in cells exposed to azo pigment degradation products.

-

Cell Exposure: Expose a suitable cell line (e.g., human lymphocytes or a relevant cell line) to various concentrations of the extracted degradation products for a defined period.

-

Cell Embedding: Mix the treated cells with low melting point agarose (B213101) and layer them onto microscope slides.

-

Lysis: Immerse the slides in a lysis solution (typically at a high pH) to remove cell membranes and histones, leaving the DNA as nucleoids.

-

Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer. The electric field will cause the migration of fragmented DNA from the nucleoid, forming a "comet" shape.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. Increased tail length and intensity correspond to a higher level of DNA damage.

Visualizations

Logical Relationship: Environmental Fate of Azo Pigments

References

- 1. Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]

- 9. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. mdpi.com [mdpi.com]

- 11. medpr.imp.lodz.pl [medpr.imp.lodz.pl]

- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. OECD 311 - Anaerobic Biodegradation - Situ Biosciences [situbiosciences.com]

- 19. OECD 311: Anaerobic Biodegradability of Organic Compounds in Digested Sludge [aropha.com]

- 20. oecd.org [oecd.org]

- 21. matestlabs.com [matestlabs.com]

The Dawn of a Red Revolution: A Technical Guide to the Historical Development of Naphthol AS Pigments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical development of Naphthol AS pigments, a pivotal class of synthetic organic colorants that revolutionized the worlds of textiles, coatings, and printing inks. From their serendipitous discovery to their widespread industrial production, this document provides a comprehensive overview of their synthesis, properties, and the key scientific milestones that shaped their evolution.

A Historical Overview: From Laboratory Curiosity to Industrial Workhorse